

The Impact of SRPIN803 on SR Protein Phosphorylation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of **SRPIN803**, a dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). It explores the core mechanism of **SRPIN803**'s action on the phosphorylation of Serine/Arginine-rich (SR) proteins, crucial regulators of pre-mRNA splicing. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of molecular biology, oncology, and drug development in understanding and investigating the therapeutic potential of targeting SR protein phosphorylation.

Introduction to SRPIN803 and SR Protein Phosphorylation

Serine/Arginine-rich (SR) proteins are a family of essential splicing factors that play a critical role in both constitutive and alternative pre-mRNA splicing. Their function and subcellular localization are tightly regulated by their phosphorylation status, which is controlled by specific kinases and phosphatases.[1][2] One of the key kinase families involved in this process is the Serine/Arginine-Rich Protein Kinase (SRPK) family, with SRPK1 being a primary regulator.[3][4]



SRPK1 specifically phosphorylates SR proteins within their arginine/serine-rich (RS) domains, a modification crucial for their nuclear import and participation in spliceosome assembly.[2][5][6]

Dysregulation of SR protein phosphorylation is implicated in various diseases, including cancer, where it can lead to aberrant alternative splicing of key genes involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[4][7][8] This has made the kinases that phosphorylate SR proteins, particularly SRPK1, attractive targets for therapeutic intervention.

SRPIN803 is a small molecule inhibitor that has been identified as a potent dual inhibitor of SRPK1 and Casein Kinase 2 (CK2).[9][10] CK2 is another ubiquitous serine/threonine kinase involved in a wide array of cellular processes, including signal transduction and cell cycle control.[11] By inhibiting both SRPK1 and CK2, SRPIN803 can modulate the phosphorylation of SR proteins and consequently influence downstream events like alternative splicing and angiogenesis.[11][12] This guide will delve into the specifics of SRPIN803's inhibitory action and its effects on SR protein phosphorylation.

Quantitative Data: SRPIN803 Inhibitory Activity

The inhibitory potency of **SRPIN803** against its primary targets, SRPK1 and CK2, has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are a key metric for assessing the compound's efficacy.

Compound	Target Kinase	IC50 (μM)	Notes	Reference(s)
SRPIN803	SRPK1	2.4	[3][9][10]	
SRPIN803	SRPK1	7.5	Assayed using LBRNt(62–92) as a substrate.	[12]
SRPIN803	CK2	0.203 (203 nM)	[3][9]	
SRPIN803	CK2	0.68	[12]	_

Table 1: Summary of reported IC50 values for **SRPIN803** against SRPK1 and CK2.



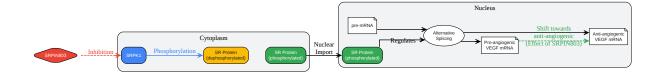
In addition to its primary targets, **SRPIN803** has been evaluated for its effects on cell viability and angiogenesis.

Assay	Cell Line/Model	Measurement	Value (μM)	Reference(s)
Cytostatic Activity (GI50)	Hcc827, PC3, U87	Growth Inhibition 50%	80-98	[9][12]
Angiogenesis Inhibition	Zebrafish	Concentration for effect	100	[11]

Table 2: Biological activity of **SRPIN803** in cellular and in vivo models.

Signaling Pathway and Mechanism of Action

SRPIN803 exerts its effects by inhibiting the catalytic activity of SRPK1 and CK2. The inhibition of SRPK1 directly impacts the phosphorylation of SR proteins, which is a critical step in the regulation of alternative splicing.



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Caption: Signaling pathway of **SRPIN803** action on SR protein phosphorylation and VEGF splicing.

As depicted in the diagram, SRPK1 phosphorylates SR proteins in the cytoplasm. This phosphorylation is a prerequisite for their translocation into the nucleus, where they engage



with the spliceosome to regulate the alternative splicing of target pre-mRNAs, including that of VEGF. By inhibiting SRPK1, **SRPIN803** reduces the phosphorylation of SR proteins, thereby altering the balance of VEGF isoforms, often leading to a decrease in the pro-angiogenic isoforms.[7][11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of **SRPIN803** on SR protein phosphorylation.

In Vitro Kinase Assay for SRPK1 and CK2

This assay is fundamental for determining the direct inhibitory effect of **SRPIN803** on its target kinases.

Objective: To quantify the enzymatic activity of SRPK1 or CK2 in the presence of varying concentrations of **SRPIN803** to determine the IC50 value.

Materials:

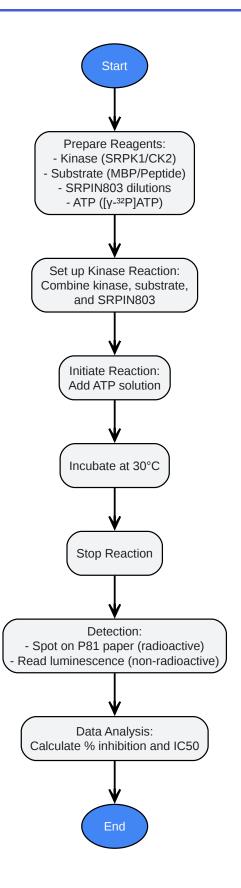
- Recombinant human SRPK1 or CK2 enzyme.
- Kinase-specific substrate: Myelin Basic Protein (MBP) can be used as a generic substrate, or a more specific peptide substrate like RS peptide for SRPK1 or a CK2-specific peptide (e.g., RRRDDDSDDD).[10][12]
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[12]
- ATP solution (containing a radioactive [y-³²P]ATP or [y-³³P]ATP tracer, or for non-radioactive methods, a sufficient concentration for the detection system).
- SRPIN803 stock solution (dissolved in DMSO).
- P81 phosphocellulose paper or other means of separating phosphorylated substrate from free ATP.
- Scintillation counter or a luminometer for non-radioactive assays (e.g., ADP-Glo™ Kinase Assay).



Procedure:

- Prepare serial dilutions of SRPIN803 in the kinase assay buffer.
- In a reaction tube, combine the recombinant kinase, the substrate, and the SRPIN803 dilution (or DMSO for the control).
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction (e.g., by adding a stop solution like 40% TCA for radioactive assays).
- For radioactive assays, spot a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- For non-radioactive assays, follow the manufacturer's protocol for the specific kit being used to measure kinase activity (e.g., by detecting the amount of ADP produced).
- Plot the percentage of kinase inhibition against the log of the **SRPIN803** concentration to calculate the IC50 value.





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Caption: Experimental workflow for an in vitro kinase assay.



Western Blot Analysis of SR Protein Phosphorylation

This method is used to assess the phosphorylation status of SR proteins in cells treated with **SRPIN803**.

Objective: To detect changes in the phosphorylation levels of specific SR proteins (e.g., SRSF1) in response to **SRPIN803** treatment.

Materials:

- · Cell culture reagents.
- SRPIN803.
- Lysis buffer containing phosphatase and protease inhibitors.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% BSA in TBST).
- Primary antibodies: a phospho-specific SR protein antibody and a total SR protein antibody (for loading control).
- HRP-conjugated secondary antibody.
- · Chemiluminescent substrate.
- Imaging system.

Procedure:

- Culture cells to the desired confluency and treat with various concentrations of SRPIN803 for a specified time.
- Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[13][14]



- Determine the protein concentration of the lysates.
- Denature the protein samples by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Milk is generally avoided as it contains phosphoproteins that can cause high background.[6]
- Incubate the membrane with the primary antibody against the phosphorylated SR protein, diluted in blocking buffer, overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total SR protein.

Splicing Reporter Assay for VEGF

This assay allows for the monitoring of alternative splicing changes of a specific gene, such as VEGF, in living cells.

Objective: To determine the effect of **SRPIN803** on the alternative splicing of VEGF.

Materials:

- A cell line suitable for transfection.
- A splicing reporter plasmid containing the alternatively spliced region of VEGF linked to fluorescent proteins (e.g., a dual-color reporter where inclusion of an exon results in one color and exclusion in another).[2][15]



- Transfection reagent.
- SRPIN803.
- Fluorescence microscope or flow cytometer.

Procedure:

- Transfect the cells with the VEGF splicing reporter plasmid.
- Allow the cells to express the reporter for 24-48 hours.
- Treat the transfected cells with SRPIN803 at various concentrations.
- After the treatment period, analyze the expression of the fluorescent proteins using a fluorescence microscope or quantify the cell populations expressing each color using a flow cytometer.
- A shift in the ratio of the two fluorescent proteins indicates a change in the alternative splicing pattern of VEGF induced by SRPIN803.

Conclusion

SRPIN803 is a valuable research tool for investigating the roles of SRPK1 and CK2 in cellular processes, particularly in the context of SR protein phosphorylation and its downstream consequences on pre-mRNA splicing. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore its potential therapeutic applications. The ability of **SRPIN803** to modulate the phosphorylation of SR proteins and consequently affect the splicing of key genes like VEGF highlights the significance of targeting this pathway for diseases characterized by aberrant splicing and angiogenesis. Further research into the specificity and in vivo efficacy of **SRPIN803** and similar compounds will be crucial for their translation into clinical settings.

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